molecular formula C19H16ClN5O4S2 B2383222 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 922843-95-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2383222
CAS No.: 922843-95-6
M. Wt: 477.94
InChI Key: MEZGYVWHLWFVRS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide: is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety, a thiadiazole ring, and a chlorophenylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the thiadiazole ring: This step involves the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

    Coupling reactions: The chlorophenylurea group is introduced through a reaction between 4-chlorophenyl isocyanate and an amine precursor.

    Final assembly: The final compound is obtained by coupling the benzo[d][1,3]dioxole moiety with the thiadiazole derivative under suitable conditions, often involving the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the thiadiazole ring or the chlorophenylurea group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenylurea group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its unique structural features that could interact with various biological targets.

    Materials Science: The compound’s structural properties might make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study biochemical pathways or as a tool in molecular biology experiments.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could be involved in π-π stacking interactions, while the thiadiazole ring might participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-bromophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness

The uniqueness of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the chlorophenylurea group, in particular, might enhance its binding affinity to certain biological targets compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O4S2/c20-12-2-4-13(5-3-12)22-17(27)23-18-24-25-19(31-18)30-9-16(26)21-8-11-1-6-14-15(7-11)29-10-28-14/h1-7H,8-10H2,(H,21,26)(H2,22,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZGYVWHLWFVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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